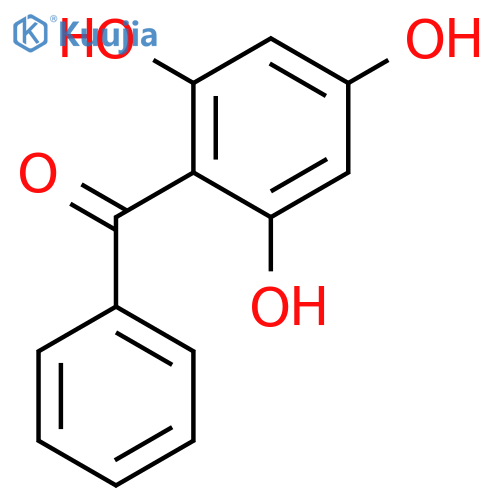Cas no 3555-86-0 (2,4,6-Trihydroxybenzophenone)

2,4,6-Trihydroxybenzophenone structure
商品名:2,4,6-Trihydroxybenzophenone
2,4,6-Trihydroxybenzophenone 化学的及び物理的性質
名前と識別子
-
- Methanone,phenyl(2,4,6-trihydroxyphenyl)-
- phenyl-(2,4,6-trihydroxyphenyl)methanone
- 2,4,6-Trihydroxybenzophenone
- 2-benzoylphloroglucinol
- benzoyl phloroglucinole
- benzoylphloroglucinol
- phenyl(2,4,6-trihydroxyphenyl)methanone
- phlorbenzophenone
- PHLOROBENZOPHENONE
- Phenyl(2,4,6-trihydroxyphenyl)-methanone
- CPEXFJVZFNYXGU-UHFFFAOYSA-N
- Methanone, phenyl(2,4,6-trihydroxyphenyl)-
- SCHEMBL353943
- NS00029874
- CHEBI:28233
- C06356
- BDBM234398
- 2-benzoylbenzene-1,3,5-triol
- EINECS 222-615-5
- FT-0715806
- Q27103573
- 3555-86-0
- DTXSID0063072
- phenyl-(2,4,6-trihydroxy-phenyl)-methanone
-
- インチ: InChI=1S/C13H10O4/c14-9-6-10(15)12(11(16)7-9)13(17)8-4-2-1-3-5-8/h1-7,14-16H
- InChIKey: CPEXFJVZFNYXGU-UHFFFAOYSA-N
- ほほえんだ: C1(C(C2C(O)=CC(O)=CC=2O)=O)C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 230.05800
- どういたいしつりょう: 230.058
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 77.8A^2
じっけんとくせい
- 密度みつど: 1.2683 (rough estimate)
- ふってん: 332.2°C (rough estimate)
- フラッシュポイント: 213.7°C
- 屈折率: 1.4977 (estimate)
- PSA: 77.76000
- LogP: 2.03440
2,4,6-Trihydroxybenzophenone セキュリティ情報
2,4,6-Trihydroxybenzophenone 税関データ
- 税関コード:2914501900
- 税関データ:
中国税関コード:
2914501900概要:
2914501900他のケトフェノール類。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
2914501900他のケトフェノール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
2,4,6-Trihydroxybenzophenone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AF58803-25g |
2,4,6-Trihydroxybenzophenone |
3555-86-0 | 25g |
$882.00 | 2024-04-20 | ||
| A2B Chem LLC | AF58803-1g |
2,4,6-Trihydroxybenzophenone |
3555-86-0 | 1g |
$225.00 | 2024-04-20 | ||
| TRC | T219965-1g |
2,4,6-Trihydroxybenzophenone |
3555-86-0 | 1g |
$ 155.00 | 2022-06-02 | ||
| TRC | T219965-5g |
2,4,6-Trihydroxybenzophenone |
3555-86-0 | 5g |
$ 515.00 | 2022-06-02 | ||
| TRC | T219965-2.5g |
2,4,6-Trihydroxybenzophenone |
3555-86-0 | 2.5g |
$ 235.00 | 2022-06-02 | ||
| A2B Chem LLC | AF58803-2g |
2,4,6-Trihydroxybenzophenone |
3555-86-0 | 2g |
$300.00 | 2024-04-20 | ||
| A2B Chem LLC | AF58803-5g |
2,4,6-Trihydroxybenzophenone |
3555-86-0 | 5g |
$350.00 | 2024-04-20 | ||
| A2B Chem LLC | AF58803-10g |
2,4,6-Trihydroxybenzophenone |
3555-86-0 | 10g |
$538.00 | 2024-04-20 |
2,4,6-Trihydroxybenzophenone 関連文献
-
Lingxin Kong,Zixin Deng,Delin You Nat. Prod. Rep. 2022 39 2057
-
Shi-Biao Wu,Chunlin Long,Edward J. Kennelly Nat. Prod. Rep. 2014 31 1158
-
Jin-Chang Huang,Li Sheng,Jian-Fa Zong,Yu-Bo Zhou,Jia Li,Ai-Jun Hou Org. Chem. Front. 2022 9 6475
-
Qing Liu,Zhichao Wang,Jianming He,Zhenling Liu Org. Biomol. Chem. 2021 19 5539
-
Inder Pal Singh,Jasmeen Sidana,Sandip B. Bharate,William J. Foley Nat. Prod. Rep. 2010 27 393
3555-86-0 (2,4,6-Trihydroxybenzophenone) 関連製品
- 490-78-8(2',5'-Dihydroxyacetophenone)
- 131-57-7(Oxybenzone)
- 699-83-2(2',6'-Dihydroxyacetophenone)
- 89-84-9(2',4'-Dihydroxyacetophenone)
- 6921-64-8(1-(2-Hydroxy-4-methylphenyl)ethanone)
- 1470-79-7(2,4,4'-Trihydroxybenzophenone)
- 117-99-7(2-Hydroxyphenone)
- 131-56-6(2,4-Dihydroxybenzophenone)
- 480-66-0(Phloracetophenone)
- 1143-72-2(2,3,4-Trihydroxybenzophenone)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬